molecular formula C14H23N B14384002 2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 89506-60-5

2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole

Cat. No.: B14384002
CAS No.: 89506-60-5
M. Wt: 205.34 g/mol
InChI Key: GKMJRAAREREVGT-UHFFFAOYSA-N
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Description

2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is a complex organic compound with a unique structure that includes a cycloheptane ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a butyl-substituted cycloheptanone with a methyl-substituted pyrrole. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be introduced using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride for halogenation.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane: A simpler cyclic hydrocarbon with similar structural features.

    Pyrrole: A basic heterocyclic compound that forms part of the structure of 2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole.

    2-Butyl-1-methylpyrrole: A related compound with a similar substitution pattern.

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous.

Properties

CAS No.

89506-60-5

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-butyl-1-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]pyrrole

InChI

InChI=1S/C14H23N/c1-3-4-9-13-11-12-8-6-5-7-10-14(12)15(13)2/h11H,3-10H2,1-2H3

InChI Key

GKMJRAAREREVGT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(N1C)CCCCC2

Origin of Product

United States

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